molecular formula C21H19FN6O3 B2491814 7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 377060-40-7

7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2491814
CAS No.: 377060-40-7
M. Wt: 422.42
InChI Key: WKHTTYLHGQCDSX-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative designed for advanced chemical and pharmaceutical research. This compound features a complex molecular architecture based on a 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (xanthine) core, a structure recognized for its diverse biological activities and presence in several pharmacologically active molecules . The core structure is further functionalized with a 4-fluorobenzyl group at the 7-position and a (2-(4-hydroxybenzylidene)hydrazinyl) moiety at the 8-position. The 4-fluorobenzyl group is a common motif in medicinal chemistry that can influence a compound's bioavailability, metabolic stability, and binding affinity to biological targets. The 8-position hydrazone functional group, featuring a 4-hydroxybenzylidene component, is of significant interest. Such hydrazone-based compounds are frequently investigated for their potential as enzyme inhibitors or as ligands for various receptors due to their unique electronic and steric properties. Researchers may explore this compound as a key intermediate in synthetic organic chemistry or as a candidate for screening in biochemical assays. Potential research applications include, but are not limited to, investigations in enzymology, receptor binding studies, and the development of novel small-molecule probes. The presence of the 1,3-dimethylxanthine core, related to structures like 1,3-dimethyluric acid , suggests potential interactions with biological systems where purines play a critical role. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

377060-40-7

Molecular Formula

C21H19FN6O3

Molecular Weight

422.42

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-[2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19FN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-14-3-7-15(22)8-4-14)20(24-18)25-23-11-13-5-9-16(29)10-6-13/h3-11,29H,12H2,1-2H3,(H,24,25)

InChI Key

WKHTTYLHGQCDSX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a modified purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H19FN4O2
  • Molecular Weight : 358.38 g/mol
  • Key Functional Groups :
    • Purine core
    • Fluorobenzyl moiety
    • Hydrazine derivative

This structure is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of purine derivatives. Specifically, compounds with similar structures have shown promising activity against Mycobacterium tuberculosis (Mtb). The mechanism typically involves inhibition of essential enzymes like DprE1, which is crucial for cell wall biosynthesis in mycobacteria .

In vitro assays demonstrated that modifications at the 2 and 6 positions of the purine core can enhance antimycobacterial activity. For instance, related compounds exhibited minimal inhibitory concentrations (MIC) as low as 1 μM against drug-resistant strains .

Anticancer Activity

The compound's anticancer properties are also noteworthy. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. The hydrazine component is particularly relevant as hydrazines have been associated with anticancer effects due to their ability to form reactive oxygen species (ROS) within cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorobenzyl Substitution : The presence of the fluorobenzyl group enhances lipophilicity, potentially improving cell membrane penetration.
  • Hydrazinyl Group : This moiety can interact with biological nucleophiles, leading to increased reactivity and potential therapeutic effects.
  • Dimethylation : The dimethyl groups at positions 1 and 3 may stabilize the purine ring system, contributing to overall potency.
ModificationEffect on Activity
Fluorobenzyl substitutionIncreased lipophilicity and bioavailability
Hydrazinyl groupEnhanced reactivity with nucleophiles
DimethylationImproved stability of purine structure

Case Studies

  • Antitubercular Activity : A study focused on a series of purine derivatives demonstrated that compounds structurally similar to our target compound showed significant antitubercular activity with low toxicity to mammalian cells. Specifically, derivatives exhibited selectivity indices indicating favorable therapeutic windows .
  • Cytotoxicity in Cancer Cells : In another study, derivatives were tested against various cancer cell lines (e.g., HepG2). Results indicated that certain modifications led to increased cytotoxic effects while maintaining low toxicity towards normal cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Inhibition of DprE1 leads to disruption in mycobacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis via ROS generation and mitochondrial dysfunction.
  • Targeting Specific Pathways : The unique structural features allow for selective targeting of cellular pathways involved in proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound ID Substituent at Position 7 Substituent at Position 8 Molecular Formula Molecular Weight (g/mol) Key Properties
Target 4-Fluorobenzyl 4-Hydroxybenzylidene hydrazinyl C₂₃H₂₁FN₆O₄ 488.45 Enhanced hydrogen bonding via phenolic -OH; moderate lipophilicity (logP ≈ 2.1)
Benzyl Phenyl C₂₀H₁₈N₄O₂ 346.39 mp 164°C; aromatic stacking interactions observed in NMR (δ 7.02–7.56 ppm)
Ethyl 4-Ethoxybenzylidene hydrazinyl C₂₂H₂₄N₆O₄ 436.47 Increased lipophilicity (logP ≈ 3.4) due to ethoxy group; reduced solubility
4-Methylbenzyl 4-Bromobenzylidene hydrazinyl C₂₂H₂₀BrN₅O₃ 500.33 Halogenated substituent enhances molecular polarizability; potential for halogen bonding
4-Chlorobenzyl 2-Hydroxypropyl sulfanyl C₁₆H₁₆ClN₅O₃S 399.85 Sulfanyl group introduces thiol-mediated reactivity; moderate aqueous solubility
4-Chlorobenzyl 2-Hydroxyethyl sulfanyl C₁₅H₁₄ClN₅O₃S 385.82 Smaller sulfanyl substituent reduces steric hindrance

Key Findings:

Position 7 Substituents :

  • The 4-fluorobenzyl group in the target compound offers a balance between electronegativity and lipophilicity, contrasting with the chlorobenzyl (higher electronegativity in ) and methylbenzyl (lower polarity in ).
  • Ethyl () and benzyl () substituents demonstrate how alkyl/aromatic chains modulate solubility and intermolecular interactions.

Position 8 Substituents: The 4-hydroxybenzylidene hydrazinyl group in the target enables strong hydrogen bonding via its phenolic -OH, unlike the ethoxy () or bromo () variants, which prioritize lipophilicity or halogen bonding. Sulfanyl groups () introduce nucleophilic reactivity but reduce planarity compared to hydrazinyl derivatives.

Thermal and Spectral Properties: The analog in exhibits a sharp melting point (164°C) and distinct aromatic proton signals in NMR, suggesting crystalline stability and π-π interactions. No direct thermal data are available for the target compound, but its fluorinated and hydroxylated structure likely lowers its melting point relative to due to reduced symmetry.

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